7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(4-Chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core with a 4-chlorophenyl group at position 7 and a methylthio substituent at position 2. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (methylthio) moieties, which are critical in modulating pharmacological and physicochemical properties.
Properties
IUPAC Name |
11-(4-chlorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)6-7-20(13(11)22)10-4-2-9(16)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBWSOBWJUVOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₀ClN₅OS
- Molecular Weight : 343.8 g/mol
- CAS Number : 1158567-47-5
- Structural Features : The compound features a pyrido-triazolo-pyrimidine core with a chlorophenyl and methylthio substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar triazole derivatives. For instance:
- Study Findings : A related triazole compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 31.25 µg/mL . This suggests that compounds within this class may possess potent antimicrobial effects.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases:
- Research Insights : The antioxidant activity of triazole derivatives has been assessed using DPPH and FRAP assays. Compounds similar to 7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one demonstrated notable scavenging activity against free radicals .
Anticancer Potential
Triazole derivatives have shown promise in cancer treatment:
- Mechanism of Action : The cytotoxic effects of triazole compounds are attributed to their ability to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of apoptosis-related proteins .
Case Studies and Research Findings
The mechanisms through which 7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its biological effects are multifaceted:
- Inhibition of Enzymes : Many triazoles inhibit enzymes that are crucial for microbial survival or cancer cell growth.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways involved in cell survival and death.
- Antioxidant Mechanisms : By scavenging free radicals, they reduce oxidative stress which is implicated in many diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. For example:
- Cell Lines Tested : The compound has shown moderate to high cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance anticancer efficacy .
Antioxidant Properties
In addition to anticancer activity, compounds within this class have been evaluated for their antioxidant capabilities. The presence of the methylthio group is believed to contribute to these effects by scavenging free radicals and reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrido-triazolopyrimidine derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells, suggesting their possible use in treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications of this compound:
-
Anticancer Study :
- A study investigated a series of pyrido-triazolopyrimidine derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced potency against MCF-7 cells compared to standard chemotherapeutic agents.
-
Antioxidant Evaluation :
- Another study focused on evaluating the antioxidant capacity of synthesized compounds using DPPH radical scavenging assays. The findings suggested that some derivatives significantly reduced free radical levels, indicating potential for use in oxidative stress-related conditions.
-
Anti-inflammatory Research :
- A comprehensive evaluation of the anti-inflammatory properties was conducted using animal models. Compounds were administered to assess their ability to reduce inflammation markers in vivo, demonstrating promising results for future therapeutic applications.
Comparison with Similar Compounds
Pyrido-Triazolo-Pyrimidinones with Aromatic Substituents
Fused-Ring Derivatives
- The methyl and phenyl groups may enhance lipophilicity but reduce water solubility compared to the target compound .
Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-withdrawing groups (Cl, NO₂, CF₃) influence electronic density, affecting interactions with biological targets.
- Fused rings (e.g., thieno-pyridine in ) increase molecular rigidity, which may impact binding kinetics .
Recommendations :
Conduct comparative studies on the target compound’s solubility, stability, and binding affinity against analogs.
Explore pharmacological activities (e.g., antimicrobial, anticancer) using assays referenced in and .
Optimize synthetic routes for scalability, leveraging green chemistry approaches as in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
